molecular formula C17H17FN4OS B12924297 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine CAS No. 3799-60-8

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

Cat. No.: B12924297
CAS No.: 3799-60-8
M. Wt: 344.4 g/mol
InChI Key: ZARXBQKUTQSBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

The compound’s molecular formula, $$ \text{C}{17}\text{H}{17}\text{FN}_{4}\text{OS} $$, reflects a purine scaffold substituted at position 6 with a (2-fluorophenyl)methylsulfanyl group and at position 9 with a tetrahydropyran (oxan-2-yl) moiety. The purine core consists of fused pyrimidine and imidazole rings, while the 2-fluorophenyl group introduces electronegativity and steric bulk. The sulfanyl (-S-) linker at position 6 enhances potential thiol-mediated interactions, and the tetrahydropyran ring contributes to stereochemical complexity through its oxygen atom.

The three-dimensional conformation, as modeled by PubChem’s computational tools, reveals a bent geometry that may facilitate binding to enzymatic pockets. Key structural parameters include:

Property Value
Molecular Weight 344.4 g/mol
SMILES C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=CC=C4F
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5

Position within Purine Derivative Taxonomy

This compound belongs to the purine derivatives class, specifically categorized under N-alkylated purines with aromatic and heterocyclic substituents. Unlike natural purines (e.g., adenine, guanine), it lacks a ribose sugar moiety, instead featuring a tetrahydropyran group at position 9—a modification that alters solubility and metabolic stability. The 2-fluorophenylmethylsulfanyl group further distinguishes it from classical purine analogs, placing it in a subgroup of fluorinated thioguanine derivatives.

Historical Development of Fluorinated Purine Chemistry

Fluorinated purines emerged in the late 20th century as strategies to enhance drug bioavailability and target affinity. The addition of fluorine to purine scaffolds gained prominence after seminal work in the 2000s demonstrated its utility in improving pharmacokinetic properties. This compound represents a product of this innovation, first registered in 2005 (CAS 3799-60-8). Its design parallels purine-based Hsp90 inhibitors developed in the early 2000s, which utilized fluorine to optimize binding interactions.

Nomenclature Systems and Alternative Designations

The IUPAC name This compound systematically denotes:

  • Position 6 : (2-fluorophenyl)methylsulfanyl substituent
  • Position 9 : Oxan-2-yl (tetrahydropyran) group

Alternative designations include:

  • 6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
  • NSC 52439 (National Service Center identifier)
  • CHEMBL1704014

Properties

CAS No.

3799-60-8

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine

InChI

InChI=1S/C17H17FN4OS/c18-13-6-2-1-5-12(13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-7-3-4-8-23-14/h1-2,5-6,10-11,14H,3-4,7-9H2

InChI Key

ZARXBQKUTQSBNW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Protection of the N9 Position with Oxan-2-yl Group

  • The N9 position of purine is protected or substituted by reaction with tetrahydropyran derivatives under acidic catalysis.
  • This step stabilizes the purine and prevents unwanted side reactions during subsequent substitutions.
  • Typical conditions involve acid-catalyzed addition of tetrahydropyran to the purine nitrogen, forming the 9-(oxan-2-yl) purine intermediate.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Reaction Scheme

Step Reagents/Conditions Product/Intermediate
1 Purine + tetrahydropyran + acid catalyst 9-(oxan-2-yl)purine intermediate
2 6-chloropurine derivative + 2-fluorobenzylthiol + base + DMF/DMSO, heat This compound

Research Findings and Optimization

  • The use of tetrahydropyranyl protection at N9 improves the selectivity and yield of the 6-substitution reaction by preventing side reactions at the N9 nitrogen.
  • The nucleophilic substitution at the 6-position proceeds efficiently with 2-fluorobenzylthiol sodium salt, providing high yields (typically >80%) under optimized conditions.
  • Solvent choice and temperature are critical; DMF at 80 °C is commonly preferred for balancing reaction rate and minimizing decomposition.
  • Bases such as potassium carbonate are mild and effective for thiolate generation without causing purine ring degradation.
  • Purification by recrystallization from ethanol or ethyl acetate yields analytically pure compound suitable for pharmaceutical applications.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting material 6-chloropurine or 6-halopurine derivative Commercially available or synthesized
N9 protection reagent Tetrahydropyran + acid catalyst Forms 9-(oxan-2-yl) purine
Nucleophile 2-fluorobenzylthiol or sodium salt Prepared or commercially sourced
Solvent DMF or DMSO Polar aprotic solvents preferred
Base Potassium carbonate, sodium hydride Generates thiolate anion
Temperature 60–100 °C Optimized for yield and purity
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification Recrystallization, column chromatography Ensures high purity
Yield 80–90% Dependent on reaction conditions

Chemical Reactions Analysis

Types of Reactions

6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research has indicated that purine derivatives, including 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine, exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. A study highlighted the potential of such compounds in treating viral infections by acting as nucleoside analogs, thus providing a basis for further exploration in antiviral drug design .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, the modification of the purine structure with various substituents can enhance its selectivity and efficacy against different cancer types. In vitro studies demonstrated that this compound could inhibit cell proliferation in specific cancer lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and may be beneficial in conditions where modulation of nucleotide synthesis is desired, such as in cancer or viral infections .

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against influenza virus strains. The results showed a significant reduction in viral titers when treated with this compound compared to untreated controls. This suggests its potential application as a therapeutic agent against influenza and possibly other RNA viruses .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry assays .

Summary of Findings

Application AreaFindings
Antiviral ActivityEffective against viral replication; potential as a nucleoside analog for antiviral therapy.
Anticancer PropertiesInduces apoptosis; inhibits proliferation in various cancer cell lines; potential chemotherapeutic agent.
Enzyme InhibitionModulates nucleotide metabolism; beneficial in cancer and viral infections.

Mechanism of Action

The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name C6 Substituent N9 Substituent Molecular Weight Key Features/Properties References
Target Compound 2-Fluorobenzylthio Oxan-2-yl 330.4 Enhanced lipophilicity; fluorine improves metabolic stability
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzylthio Benzyl 343.4 Higher aromaticity; π-π interactions dominate crystal packing
6-(3,5-Dimethoxybenzylamino)-9-(oxan-2-yl)purine 3,5-Dimethoxybenzylamino Oxan-2-yl 369.4 Hydrogen-bonding networks; improved solubility due to methoxy groups
6-(Benzylthio)-9-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-2-methylpurine Benzylthio Furan-2-ylmethyl 442.5 Heterocyclic N9 substituent; altered receptor binding kinetics

Functional and Pharmacological Differences

  • Non-fluorinated analogs (e.g., 9-benzyl-6-benzylsulfanyl purine) rely on aromatic stacking (π-π interactions) for stability, as seen in their crystal structures .
  • Solubility and Bioavailability: The oxan-2-yl group in the target compound and 6-(3,5-dimethoxybenzylamino)-9-(oxan-2-yl)purine improves aqueous solubility compared to purely aromatic N9 substituents (e.g., benzyl) . Methoxy groups in 6-(3,5-dimethoxybenzylamino)-9-(oxan-2-yl)purine further enhance solubility via hydrogen-bonding interactions .
  • Metabolic Stability: Fluorine in the target compound blocks cytochrome P450-mediated oxidation at the benzylthio group, extending half-life . Non-fluorinated analogs (e.g., benzylthio derivatives) are more susceptible to oxidative metabolism, reducing their therapeutic duration .

Biological Activity

The compound 6-[(2-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine , also known by its CAS number 3799-60-8, is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C17H17FN4OS
  • Molecular Weight : 344.406 g/mol
  • Density : 1.42 g/cm³
  • Boiling Point : 544.3ºC at 760 mmHg
  • Flash Point : 283ºC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Notably, it has been studied for its role as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway, which is vital for DNA synthesis and repair.

In Vitro Studies

Research indicates that This compound exhibits significant inhibitory effects on DHFR. In a study conducted by Queener et al., the compound was evaluated alongside other purine derivatives, demonstrating promising lipophilic properties that enhance its bioavailability and efficacy against cancer cell lines .

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundDHFR0.25
Other Purine DerivativesDHFRVaries

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models. For instance, experiments involving murine models have shown that administration of the compound led to a reduction in tumor growth rates, suggesting its potential as an anticancer agent .

Case Studies

  • Case Study on Cancer Treatment :
    • A study published in Journal of Medicinal Chemistry reported that treatment with This compound resulted in a significant decrease in tumor size in xenograft models of human breast cancer. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
  • Case Study on Inflammatory Response :
    • Another investigation focused on the anti-inflammatory properties of the compound, where it was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What is the optimal synthetic route for 6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine?

The compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction. A general protocol involves reacting 6-chloro-9-(tetrahydropyran-2-yl)purine with (2-fluorophenyl)methylthiol boronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(Ph₃)₄), potassium carbonate (K₂CO₃), and toluene under reflux conditions for 12–24 hours . Purification is typically achieved via column chromatography using gradients of ethyl acetate and hexane.

Q. How can the purity and identity of this compound be validated?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., fluorophenyl and tetrahydropyranyl groups).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF) .
  • X-ray Crystallography : For unambiguous structural determination, resolving bond lengths and angles (see advanced questions) .

Q. What solvents and reaction conditions are critical for its stability during synthesis?

The compound is sensitive to moisture and oxidation. Reactions should be conducted under inert atmospheres (N₂/Ar) using anhydrous solvents like toluene or dichloromethane. Post-synthesis, storage at low temperatures (-20°C) in amber vials is recommended to prevent degradation.

Advanced Research Questions

Q. How does the crystal structure of this compound inform its intermolecular interactions?

X-ray diffraction studies of analogous compounds reveal:

  • Hydrogen bonding : N–H⋯N interactions stabilize the purine core (e.g., N6–H6⋯N7 in related structures) .
  • π-π stacking : Between the fluorophenyl and purine rings, with dihedral angles ~63–67°, enhancing planar interactions .
  • C–H⋯O/S interactions : Involving the tetrahydropyran oxygen or sulfur atoms, contributing to lattice stability.

Q. What computational methods are suitable for modeling its electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:

  • Frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Non-linear optical (NLO) properties, relevant for photophysical applications.

Q. How can enantiomeric purity be assessed using crystallographic data?

Rogers’ η or Flack’s x parameters are employed during refinement to determine absolute configuration. For near-centrosymmetric structures, Flack’s x is preferred to avoid false chirality-polarity indications . High-resolution data (≤ 0.8 Å) and low R factors (< 0.05) are critical for accuracy.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays : Validate potency thresholds (e.g., IC₅₀ values) under standardized conditions.
  • Structural analogs : Compare substituent effects (e.g., 2-fluorophenyl vs. 3,5-dimethoxybenzyl groups) to isolate pharmacophores .
  • Crystallographic docking : Map binding interactions with target proteins (e.g., kinases) to explain activity variations.

Methodological Considerations

  • SHELX refinement : For crystallographic data, anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogens ensure precise refinement .
  • Chromatographic optimization : Gradient elution (e.g., 1:3 to 1:6 EtOAc/hexane) improves separation of thioether byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.